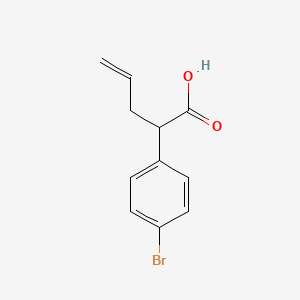

2-(4-Bromophenyl)-4-pentenoic Acid

Description

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

2-(4-bromophenyl)pent-4-enoic acid |

InChI |

InChI=1S/C11H11BrO2/c1-2-3-10(11(13)14)8-4-6-9(12)7-5-8/h2,4-7,10H,1,3H2,(H,13,14) |

InChI Key |

OAYFVVCIJWPGAQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(4-Bromophenyl)quinoline-4-carboxylic Acid

Structure: Incorporates a quinoline ring system instead of a pentenoic acid chain, with a bromophenyl group at position 2 (). Synthesis: Prepared via methods involving condensation reactions, as referenced in procedures from prior studies (). Reactivity: The quinoline core enables coordination with metal catalysts, while the carboxylic acid group allows esterification (e.g., ethyl ester derivative in ). Applications: Used in drug discovery for its heterocyclic framework, which is prevalent in antimalarial and anticancer agents.

3-(4-Bromobenzoyl)prop-2-enoic Acid

Structure: Features a prop-2-enoic acid chain conjugated with a 4-bromobenzoyl group (). Reactivity: Reacts with nucleophiles like ethyl cyanoacetate to form nicotinate derivatives (e.g., ethyl-2-amino-4-carboxy-6-(4-bromophenyl)-nicotinate) under mild conditions ().

Methyl 2-(4-Bromophenyl)acetate

Structure : An ester derivative with a bromophenyl group attached to an acetic acid methyl ester ().

Properties : High purity and regulatory compliance (USP, EMA) make it valuable in pharmaceutical manufacturing ().

Key Difference : The ester group improves volatility and stability compared to carboxylic acids, facilitating its use in industrial processes.

2-(4-Bromophenylsulfonamido)-4-methylpentanoic Acid

Structure: Contains a sulfonamide group and a methyl-substituted pentanoic acid chain (). Reactivity: The sulfonamide group enhances hydrogen-bonding capacity, influencing pharmacokinetics. Applications: Potential as a bioactive molecule, with derivatives listed in pharmacological databases (e.g., CHEMBL5306281 in ).

Comparative Analysis Table

Key Research Findings

- Electronic Effects : The bromophenyl group in all compounds enhances electrophilicity, facilitating Suzuki-Miyaura couplings (common in drug synthesis) .

- Biological Activity : Sulfonamide derivatives () exhibit enhanced binding to biological targets compared to carboxylic acids due to additional hydrogen-bonding sites.

- Synthetic Utility: Prop-2-enoic acid derivatives () are superior for cyclization reactions, whereas pentenoic acids may favor conjugate additions.

Preparation Methods

Transesterification and Rearrangement Route

This method, detailed in CN101157608A, uses propylene alcohol and orthoacetate as starting materials. The reaction proceeds via transesterification and rearrangement under acidic catalysis. For example, combining propylene alcohol (1.0 mol), trimethyl orthoacetate (1.4 mol), and phosphoric acid (0.05 mol) at 85–135°C for 8 hours yields 4-pentenoic acid methyl ester with 87.1% yield. Hydrolysis with 20% NaOH followed by acidification produces 4-pentenoic acid at 96% yield.

Key Advantages :

Malonate Condensation Route

As per CN101200425A, allyl chloride and diethyl malonate undergo condensation under alkaline conditions (sodium ethoxide, 20–40°C) to form 2-allyl diethyl malonate. Saponification and decarboxylation yield 4-pentenoic acid. This method emphasizes mild temperatures (20–40°C) and rapid reaction times (2–4 hours).

Comparison of Methods :

Introducing the 4-Bromophenyl Group

Electrophilic Bromination of Phenyl Precursors

Selective para-bromination of aromatic rings is critical. US20120309973A1 describes brominating 2-methyl-2-phenylpropanoic acid with aqueous bromine to yield 2-(4-bromophenyl)-2-methylpropanoic acid. Adapting this to 4-pentenoic acid derivatives would require:

-

Protecting the carboxylic acid group (e.g., esterification).

-

Brominating the phenyl ring using Br₂ in H₂O or HBr/H₂O₂.

-

Deprotecting to regenerate the acid.

Challenges :

-

Avoiding over-bromination or ortho/meta byproducts.

-

Compatibility of protecting groups with bromination conditions.

Suzuki-Miyaura Coupling

An alternative approach involves coupling a bromophenyl boronic acid to a pre-functionalized 4-pentenoic acid derivative. For example, reacting 4-bromophenylboronic acid with a vinyl halide-containing carboxylic acid ester under Pd catalysis could achieve the desired linkage.

Advantages :

-

High regioselectivity.

-

Mild conditions (room temperature to 80°C).

Chemoenzymatic Bromocyclization

Vanadium-Dependent Haloperoxidase Catalysis

The ACS Sustainable Chemistry & Engineering studies describe CiVCPO-mediated bromolactonization of 4-pentenoic acid. While this method introduces bromine into the lactone product, modifying the substrate to include a phenyl group could enable analogous bromophenyl functionalization.

Procedure :

-

Substrate: 4-Pentenoic acid derivatives with phenyl groups.

-

Conditions: 50 mM substrate, 10 mM KBr, 0.5 mM H₂O₂, pH 5.

-

Scale: Successfully demonstrated at 10 L scale with 90% conversion.

Limitations :

Comparative Analysis of Methods

Critical Considerations :

-

Cost : Transesterification routes use low-cost catalysts (e.g., phosphoric acid), whereas enzymatic methods require expensive biocatalysts.

-

Selectivity : Enzymatic bromination offers superior regioselectivity compared to chemical methods.

-

Environmental Impact : CiVCPO-based processes generate less hazardous waste than traditional bromination .

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Bromophenyl)-4-pentenoic Acid?

- Methodological Answer : A common approach involves coupling 4-pentenoic acid derivatives with bromophenyl precursors. For example, bromophenylacetic acid derivatives (e.g., 4-bromophenylacetic acid) can serve as intermediates in cross-coupling reactions. Palladium-catalyzed methods, such as those used for analogous compounds, may optimize regioselectivity when introducing the bromophenyl group . Additionally, GC/MS analysis (as applied to valproic acid metabolites) can verify structural integrity, with chromatographic conditions including capillary columns (e.g., DB-5MS) and temperature gradients (e.g., 50°C to 300°C at 10°C/min) .

Q. How can researchers assess the biological activity of 2-(4-Bromophenyl)-4-pentenoic Acid in metabolic studies?

- Methodological Answer : Rodent models (e.g., rats) are used to study beta-oxidation inhibition, a mechanism observed in 4-pentenoic acid derivatives. Key parameters include mitochondrial respiratory activity (measured via polarography), oxidative phosphorylation coupling, and lipid peroxidation (LPO) levels. Silymarin, a hepatoprotectant, can serve as a control to mitigate encephalopathy symptoms. Brain mitochondrial isolates are analyzed for ATP synthesis rates and LPO biomarkers (e.g., malondialdehyde) .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the conformational stability and reactivity of 4-pentenoic acid derivatives?

- Methodological Answer : Conformational analysis via computational modeling (e.g., DFT) reveals that bulky substituents like the 4-bromophenyl group stabilize anti-periplanar conformations, favoring cyclic transition states in reactions such as iodination. Entropic contributions (ΔS‡) derived from variable-temperature kinetics (e.g., −28 cal for diphenyl derivatives vs. −59 cal for unsubstituted 4-pentenoic acid) highlight steric and electronic effects. X-ray crystallography or NMR-based NOE experiments can validate predicted conformations .

Q. What advanced catalytic strategies reverse regioselectivity in functionalizing 4-pentenoic acid derivatives?

- Methodological Answer : Palladium catalysis with tailored ligands (e.g., bidentate phosphines) enables Markovnikov-selective oxidative amination of 4-pentenoic acid. Key steps include:

- Ligand screening (e.g., Xantphos vs. DPPF) to modulate Pd coordination.

- Oxidants like Cu(OAc)₂ to regenerate Pd(II) intermediates.

- Solvent optimization (e.g., DMF/H₂O mixtures) to enhance γ-ketoamide yields.

Reaction monitoring via LC-MS and isotopic labeling (e.g., ¹⁵N-ammonia) confirms regiochemical outcomes .

Q. How do metabolic conjugates of 2-(4-Bromophenyl)-4-pentenoic Acid contribute to hepatotoxicity?

- Methodological Answer : Glutathione (GSH) and N-acetylcysteine (NAC) conjugates are synthesized in vitro using liver microsomes or recombinant GST enzymes. LC-MS/MS identifies adducts (e.g., m/z shifts corresponding to GSH addition). Competitive inhibition assays with valproic acid metabolites (e.g., 4-ene VPA) compare cytotoxicity in HepG2 cells, measuring IC₅₀ values via MTT assays. Mitochondrial membrane potential (ΔΨm) loss, assessed via JC-1 staining, links adduct formation to apoptotic pathways .

Key Considerations for Experimental Design

- Contradictions in Metabolic Pathways : While 4-pentenoic acid inhibits beta-oxidation, its bromophenyl derivative may exhibit altered pharmacokinetics. Dose-response studies in dual hepatocyte/mitochondrial models are critical .

- Synthetic Optimization : Compare Pd-catalyzed methods (Markovnikov selectivity) with traditional radical-based approaches (anti-Markovnikov) to evaluate yield and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.